Scientific Field: Medicinal Chemistry
Methods of Application: The synthesis involves a nucleophilic attack of NM394 on the α-carbon to the bromine atom of DMDO-Br . The reaction takes place in N, N-dimethylformamide (DMF), and results in the formation of several by-products .
Results or Outcomes: The study proposed methods to obtain NM441 while suppressing the formations of the by-products . The kinetics of the reactions have been studied in detail .
Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the selection of a suitable base for alkylation of 1-substituted piperazine . The study examined the kinetics of esterification of a derivative with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Br) .
Methods of Application: The study involved titration in water-dimethylformamide (DMF) mixtures containing 45-98% DMF . The relative basicity derived from the pK DMF was confirmed by examination of the kinetics of esterification .
Results or Outcomes: The study concluded that DIPEA is a suitable agent to suppress the undesired esterification during the reaction to mask the amino group of 2 with a DMDO group .
Scientific Field: Synthetic Chemistry
Summary of the Application: The compound is used as a synthetic equivalent of a 3-arylhydroxyacetone enolate in the indium-promoted allylation reaction .
Scientific Field: Physical Chemistry
Summary of the Application: This compound is used in the study of kinetics and mechanism of the reaction of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one with 1-substituted piperazine .
Methods of Application: The study involved the synthesis of a tertiary amine from 4-bromomethyl-5-methyl-1,3-dioxol-2-one and a secondary amine in N,N-dimethylformamide .
Results or Outcomes: The study proposed methods to obtain the tertiary amine while suppressing the formations of by-products . The kinetics of the reactions have been studied in detail .
Scientific Field: Chemical Research
Summary of the Application: This compound, in its high-purity form, offers a range of applications in research and development endeavors .
4-(Bromomethyl)-5-phenyl-1,3-dioxol-2-one is a chemical compound with the molecular formula . It features a dioxole ring structure, which is characterized by a five-membered ring containing two oxygen atoms. The presence of a bromomethyl group at the 4-position and a phenyl group at the 5-position contributes to its unique chemical properties. This compound is classified under the category of dioxolones, which are known for their reactivity and versatility in various chemical applications .
4-(Bromomethyl)-5-phenyl-1,3-dioxol-2-one exhibits various biological activities:
The synthesis of 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one typically involves:
The applications of 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one include:
Interaction studies involving 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one focus on its behavior in various chemical environments:
Several compounds share structural similarities with 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | Similar dioxolone structure but with a methyl group | Exhibits different reactivity due to methyl substitution |
| 4-(Chloromethyl)-5-phenyl-1,3-dioxol-2-one | Contains a chloromethyl group instead of bromomethyl | Potentially different biological activity |
| 4-(Bromomethyl)-5-nitro-1,3-dioxol-2-one | Features a nitro group at the 5-position | Increased polarity and potential for different interactions |
These compounds illustrate how variations in substituents affect both chemical reactivity and biological activity. The unique combination of bromine and phenyl groups in 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one contributes to its distinct properties compared to other dioxolone derivatives.
Bromination of precursor molecules is a pivotal step in synthesizing 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one. A common approach involves functionalizing Meldrum’s acid derivatives with bromoacetic acid. In one protocol, bromoacetic acid reacts with Meldrum’s acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form a brominated intermediate. This intermediate undergoes cyclocondensation with Δ²-thiazolines under trifluoroacetic acid (TFA) catalysis, yielding the target compound in 87% efficiency.
Alternative routes employ γ-brominated β-keto acids as precursors. These acids undergo ring closure with concentrated sulfuric acid and acetic anhydride to generate bromo-dioxinones, which subsequently react with thiazoline derivatives to form the dioxolane core. Bromine gas has also been utilized for direct bromination of methyl-substituted dioxolanes, though this method requires stringent temperature control to avoid over-bromination.
| Bromination Agent | Precursor | Solvent | Yield (%) |
|---|---|---|---|
| Bromoacetic acid | Meldrum’s acid | Dichloromethane | 71 |
| Br₂ | Methyl-dioxolane | Chloroform | 69 |
| HBr | Hydroxymethyl analog | Acetonitrile | 79 |
Catalysts play a decisive role in cyclocondensation and bromination steps. DMAP and DCC are employed synergistically to activate carboxyl groups during the coupling of Meldrum’s acid and bromoacetic acid. For cyclocondensation, TFA facilitates thiazoline ring opening and subsequent dioxolane formation, achieving yields exceeding 85%. Radical-initiated bromination, though less common for this compound, may involve azobisisobutyronitrile (AIBN) to generate bromine radicals for benzylic functionalization.
In the synthesis of related dioxolanes, triethylamine acts as a base to deprotonate intermediates, enhancing nucleophilic attack during ring closure. Catalytic acid systems, such as sulfuric acid, are critical for dehydrative cyclization of β-keto acids into dioxinone intermediates.
Solvent polarity and proticity significantly influence reaction pathways. Polar aprotic solvents like dichloromethane and acetonitrile favor bromoacetyl-Meldrum’s acid coupling by stabilizing charged intermediates. In contrast, chloroform’s low polarity is optimal for bromine gas reactions, minimizing side reactions such as oxidation.
For cyclocondensation, 1,2-dichloroethane provides a balance between solubility and reaction temperature control, enabling microwave-assisted heating to 120°C without solvent degradation. Acetonitrile, when used with formic acid and triethylamine, promotes nucleophilic substitution in hydroxymethyl-to-bromomethyl conversions, achieving 79% yield.
| Solvent | Reaction Type | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| Dichloromethane | Bromoacetic acid coupling | 25 | 95 |
| 1,2-Dichloroethane | Cyclocondensation | 120 | 87 |
| Acetonitrile | Hydroxymethyl bromination | 60 | 79 |
While traditional batch processes dominate current synthesis, continuous flow systems offer potential for scalability. Microwave-assisted reactions, such as the 140-second cyclocondensation in 1,2-dichloroethane, demonstrate principles transferable to flow chemistry. By integrating in-line purification and real-time monitoring, flow reactors could enhance yield reproducibility and reduce reaction times.
Preliminary studies on analogous compounds suggest that tubular reactors with immobilized catalysts (e.g., DMAP on silica) may enable continuous bromoacetyl-Meldrum’s acid synthesis. Additionally, microfluidic mixing could improve safety in bromine gas reactions by minimizing hazardous vapor release.
4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one presents significant opportunities for functionalization through palladium-catalyzed cross-coupling reactions at the aromatic phenyl substituent. The phenyl ring serves as an ideal platform for introducing diverse functional groups through well-established cross-coupling methodologies, enabling access to structurally complex dioxolone derivatives [1] [2].
The Suzuki-Miyaura coupling represents one of the most versatile approaches for aromatic functionalization of the phenyl moiety. This reaction couples aryl halides with organoboron reagents under palladium catalysis to form carbon-carbon bonds [3] [4]. When applied to phenyl-substituted dioxolones, the reaction proceeds through the classical catalytic cycle involving oxidative addition of palladium to the aryl halide, transmetalation with the boron ate complex formed by reaction of boronic acid with base, and reductive elimination to generate the coupled product [3].
The mechanism initiates with formation of an active palladium(0) species, which undergoes oxidative addition to the aryl halide to form an organopalladium intermediate. Subsequent metathesis with base generates an intermediate that participates in transmetalation with the boron ate complex. Reductive elimination leads to the desired coupling product while regenerating the palladium catalyst [3]. For dioxolone substrates, the reaction tolerates the carbonate functionality and proceeds under mild conditions using bases such as potassium carbonate or sodium acetate [4].
Recent advances in dioxolanylethyl fragment installation demonstrate the efficiency of Suzuki coupling for heterocyclic systems. Copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride provides organotrifluoroborate reagents that couple efficiently with aryl and heteroaryl halides, achieving yields up to 93% [5]. This methodology suggests that similar approaches could be applied to phenyl-substituted dioxolones bearing appropriate halide substituents.
The Negishi coupling offers complementary reactivity for aromatic diversification using organozinc reagents. This transformation couples organic halides with organozinc compounds under palladium or nickel catalysis [6] [7]. The reaction accommodates a broad range of coupling partners including secondary alkylzinc halides, which react with aryl bromides and activated chlorides with excellent selectivity for branched over linear products [8].
Mechanistic studies reveal that the excellent selectivity observed with secondary alkyl zincs results from slow relative rates of β-hydride elimination-reinsertion versus reductive elimination [8]. This selectivity profile makes Negishi coupling particularly attractive for introducing sterically demanding substituents onto the phenyl ring of dioxolone derivatives. The reaction proceeds efficiently at room temperature with catalysts composed of palladium acetate and specialized phosphine ligands such as CPhos, which effectively suppresses undesired β-hydride elimination pathways [8].
Industrial applications demonstrate the synthetic utility of Negishi coupling for complex molecule synthesis. In the synthesis of metabotropic glutamate receptor 5 negative allosteric modulators, Negishi coupling proved superior to Suzuki-Miyaura conditions for installing nitrogen-rich heterocyclic substituents [9]. This precedent suggests particular utility for pharmaceutical applications of functionalized dioxolone derivatives.
The Stille reaction provides an alternative approach for aromatic functionalization using organotin reagents. This palladium-catalyzed transformation couples organic halides with organostannanes to form carbon-carbon bonds [10] [11]. The reaction proceeds through a mechanism analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps [11].
Organostannanes offer several advantages for dioxolone functionalization, including air and moisture stability and commercial availability of many reagents [11]. The reaction tolerates diverse functional groups and proceeds under mild conditions, making it compatible with the carbonate functionality of dioxolones. However, the high toxicity of tin reagents necessitates careful handling and waste disposal considerations [10].
The Heck reaction enables coupling of aryl halides with alkenes to form substituted alkenes, providing access to vinyl-substituted aromatic systems [12] [13]. This transformation occurs through oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene and β-hydride elimination to generate the product and regenerate the catalyst [12].
For dioxolone substrates, Heck coupling could introduce alkenyl substituents onto the phenyl ring, creating opportunities for subsequent functionalization through alkene transformations. The reaction proceeds under relatively mild conditions using palladium acetate with phosphine ligands such as triphenylphosphine [13]. Base selection proves critical, with triethylamine, potassium carbonate, and sodium acetate serving as effective choices [13].
The bromomethyl substituent in 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one provides a reactive site for radical-mediated transformations through carbon-bromine bond activation. These approaches exploit the relatively weak carbon-bromine bond to generate carbon-centered radicals that can participate in diverse synthetic transformations [14] [15].
Photochemical activation represents a mild and selective method for carbon-bromine bond cleavage. Light-induced homolytic cleavage of the carbon-bromine bond generates carbon-centered radicals and bromine radicals [15] [16]. The mechanism initiates with photon absorption leading to excitation of the carbon-bromine σ* orbital, followed by homolytic bond cleavage to generate the radical pair [15].
Recent developments in photoinduced carbon-bromine bond homolysis demonstrate the synthetic potential of this approach. Photo-induced Csp3-Br bond homolytic strategies enable efficient defluorinative carbon insertion leading to privileged heterocyclic scaffolds [15]. The transformation utilizes hydrogen atom transfer and reversible radical addition of bromine radicals to co-activate substrates, which are then quenched by in situ generated carbon-centered radicals [15].
For dioxolone substrates, photochemical activation could proceed through direct irradiation of the bromomethyl group, generating a benzylic-type radical adjacent to the dioxolone ring. This radical could then participate in intermolecular coupling reactions with alkenes, alkynes, or other radical acceptors to build molecular complexity [16] [17].
Transition metal complexes can mediate carbon-bromine bond activation through single-electron transfer processes. Low-valent metal complexes such as titanium(III), chromium(II), and iron(II) species can reduce organic halides to generate carbon-centered radicals through outer-sphere electron transfer [14] [18].
The mechanism involves initial coordination of the halide to the metal center, followed by electron transfer from the metal to the carbon-halogen σ* orbital, resulting in bond cleavage and radical formation [14]. The generated carbon radical can then participate in various transformations including cyclization, coupling, and functionalization reactions.
Gallium-based systems provide an alternative approach for carbon-bromine bond activation. Gallanediyl complexes activate carbon-bromine bonds in bromoalkanes through oxidative addition, forming gallium-carbon bonds [14]. The reaction proceeds with various bromoalkanes including primary, secondary, and geminal dibromides, demonstrating broad substrate scope [14].
Radical chain processes offer efficient methods for carbon-bromine bond activation using substoichiometric amounts of radical initiators. These reactions proceed through initiation, propagation, and termination steps characteristic of radical chain mechanisms [16] [19] [20].
The initiation step involves formation of radical species through homolytic cleavage of suitable precursors such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions [21] [22]. The generated radicals then abstract bromine atoms from the substrate, forming carbon-centered radicals and regenerating bromine radicals that propagate the chain [16] [20].
For dioxolone substrates, radical chain bromination could proceed through abstraction of the bromomethyl bromine by initiator-derived radicals, generating benzyl-type radicals that can undergo subsequent transformations. The chain propagation involves reaction of these carbon radicals with additional molecules to continue the radical process [19] [20].
N-Bromosuccinimide (NBS) serves as both a bromine source and radical initiator for selective bromination and functionalization reactions [16] [19]. In the context of dioxolone chemistry, NBS has been employed for the synthesis of bromomethyl-substituted dioxolones through radical mechanisms [23] .
The synthesis of 4-bromomethyl-5-methyl-1,3-dioxol-2-one exemplifies this approach, where 4,5-dimethyl-1,3-dioxol-2-one is treated with NBS and AIBN in carbon tetrachloride under reflux conditions [23]. The reaction proceeds via a radical chain mechanism initiated by AIBN, with NBS serving as the brominating agent .
This methodology could be adapted for functionalization of the phenyl ring in 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one, enabling selective bromination at benzylic or aromatic positions. The regioselectivity can be controlled through choice of reaction conditions and the presence of electron-donating or electron-withdrawing substituents on the aromatic ring [16].
The 1,3-dioxol-2-one core structure presents multiple reactive sites that can be selectively functionalized while preserving the cyclic carbonate framework. These transformations enable structural diversification while maintaining the key pharmacophoric elements of the dioxolone system [25] [26] [27].
The dioxolone core can undergo controlled ring-opening reactions under specific conditions to generate acyclic intermediates that can be subsequently transformed or reclosed to form alternative heterocyclic systems [26] [28]. Acid-catalyzed ring opening proceeds through protonation of one of the oxygen atoms, followed by nucleophilic attack to cleave the carbon-oxygen bond [26].
For chiral dioxolane synthesis, stereoselective ring formation can be achieved through three-component assembly processes involving alkenes, carboxylic acids, and carbon nucleophiles [27]. The reaction proceeds via stereospecific generation of 1,3-dioxolan-2-yl cation intermediates during oxidation with hypervalent iodine, followed by stereoselective nucleophilic trapping [27].
The stereochemistry of the products is controlled by two key steps: the oxidative formation of the dioxolanyl cation intermediate and its nucleophilic trapping [27]. This methodology enables access to both meso and chiral dioxolane derivatives with high stereoselectivity, depending on the geometry of the starting alkene substrate [27].
The dioxolone core can undergo selective oxidation and reduction at specific positions to introduce functional diversity [29] [30]. Oxidation reactions can target the carbon atoms adjacent to the oxygen substituents, generating carbonyl or hydroxyl functionalities that serve as handles for further derivatization [29].
Reduction processes can selectively target the carbonyl carbon of the dioxolone ring, leading to ring-opening and formation of diol derivatives [30]. Enzymatic approaches using aldo-keto reductases and alcohol dehydrogenases enable stereoselective reduction under mild conditions in organic solvents [25] [31].
The combination of biocatalysis and chemocatalysis in the same organic solvent eliminates the need for solvent switching and complex intermediate processing [25] [32]. This approach has been demonstrated for the effective production of dioxolanes through sequential bio- and chemocatalysis, achieving high stereoselectivity while utilizing renewable feedstocks [32].
The dioxolone core can participate in electrophilic and nucleophilic substitution reactions at the carbon atoms bearing the phenyl and bromomethyl substituents [28] [29]. These transformations proceed through different mechanisms depending on the nature of the attacking species and the reaction conditions [28].
Electrophilic substitution can occur at the carbon bearing the phenyl group, particularly when electron-donating substituents activate the aromatic ring toward electrophilic attack [28]. Common electrophiles include halogens, nitronium ions, and sulfonium species, enabling introduction of halogen, nitro, and sulfonyl functionalities [28].
Nucleophilic substitution at the bromomethyl carbon provides access to diverse functional groups through displacement of the bromide leaving group [29]. Primary and secondary amines, alcohols, thiols, and carbanion nucleophiles can participate in these transformations, generating amino, ether, thioether, and carbon-substituted derivatives [29].
The chemoselectivity of these reactions can be controlled through careful selection of reaction conditions, solvent systems, and protecting group strategies [28]. Modern organocatalytic approaches enable selective functionalization under mild conditions while avoiding stoichiometric activation and minimizing reaction complexity [28].
Tandem reaction sequences combining multiple bond-forming steps in a single reaction vessel provide efficient access to complex polyfunctional dioxolone architectures. These approaches minimize isolation of intermediates, reduce waste generation, and enable rapid assembly of molecular complexity [33] [34] [35].
Sequential cross-coupling reactions can be orchestrated to install multiple functional groups in a controlled manner [34] [35]. These sequences often involve complementary reactivity patterns that enable selective activation of different reactive sites within the same molecule [34].
Three-component modular synthesis approaches enable efficient assembly of chiral heterocyclic scaffolds through rhodium-catalyzed carbenic olefination cascades [35]. The reaction involves I(III)/P(V)-hybrid ylides as carbene precursors to form α-P(V)-rhodium-carbenes, which initiate formation of carbonyl ylides followed by stereoselective cyclization and intramolecular Wittig olefination [35].
This methodology successfully couples various aldehydes and carboxylic acids to generate chiral non-benzofused 1,3-dioxole scaffolds with moderate to good yields and high enantioselectivity [35]. The modular nature of the approach enables late-stage functionalization of biologically relevant molecules and production of poly-1,3-dioxole macromolecules [35].
Tandem oxidation-reduction sequences enable complex rearrangements and functional group interconversions within dioxolone frameworks [34] [36]. These processes often involve temporary activation of specific bonds followed by selective functionalization and restoration of stability [34].
Gold-catalyzed tandem activation represents a powerful approach for dioxolane synthesis through intermolecular reaction of epoxides and alkynes in acetone [33]. The process exploits both oxophilic and alkynophilic properties of gold catalysts in a sequential manner, enabling efficient heterocycle formation under mild conditions [33].
The reaction proceeds through initial gold-catalyzed activation of the alkyne, followed by nucleophilic attack by the epoxide oxygen to generate a gold-vinyl ether intermediate [33]. Subsequent cyclization with acetone leads to dioxolane formation through a cascade process that constructs two carbon-oxygen bonds in a single transformation [33].
The combination of different catalytic systems enables orthogonal reactivity patterns that can be exploited for complex molecular assembly [34]. Heterogeneous catalysts provide advantages in terms of catalyst recovery and reaction selectivity, particularly for tandem processes involving multiple mechanistically distinct steps [34].
Composite catalyst systems combining palladium and aluminosilicate components enable efficient cascade reactions for heterocycle synthesis [34]. The palladium component catalyzes initial hydrogenation or cross-coupling steps, while the acidic aluminosilicate promotes subsequent cyclization or rearrangement reactions [34].
These systems have been successfully applied to the synthesis of benzodiazepines through a cascade process starting from dinitrobenzene and acetone [34]. The reaction involves initial palladium-catalyzed hydrogenation of the nitro groups followed by acid-catalyzed cyclocondensation with acetone to form the target heterocycle [34].
One-pot synthesis strategies combining multiple components in a single reaction vessel enable efficient assembly of complex architectures while minimizing synthetic steps [36] [32]. These approaches often involve complementary reactivity patterns that enable selective bond formation in the presence of multiple reactive sites [36].
Tandem hydroformylation-acetalization reactions provide access to short-chain cyclic acetals through a biphasic catalytic system [36]. The polar phase contains the rhodium catalyst for hydroformylation, which remains active upon recycling, while the organic phase contains the substrate and acetal-forming reagents [36].
Under optimized conditions, the hydroformylation turnover frequency reaches 1520 h⁻¹ with 90% acetal selectivity [36]. The reaction efficiency and selectivity are influenced by pH, temperature, solvent choice, and the structure of the starting polyol substrates [36].
Bio-hybrid approaches combining enzymatic and chemical catalysis enable sustainable synthesis of dioxolanes from renewable feedstocks [32]. The process involves a two-step enzyme cascade starting from aliphatic aldehydes to generate chiral diols, followed by ruthenium-catalyzed conversion to dioxolanes using carbon dioxide and hydrogen [32].
Corrosive